molecular formula C18H20N4 B11535539 2,4-dimethyl-6-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-5-(prop-2-en-1-yl)pyrimidine

2,4-dimethyl-6-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-5-(prop-2-en-1-yl)pyrimidine

Cat. No.: B11535539
M. Wt: 292.4 g/mol
InChI Key: NQKHCTAIYDIWJU-FWBOJEOFSA-N
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Description

2,4-DIMETHYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-5-(PROP-2-EN-1-YL)PYRIMIDINE is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes multiple functional groups such as methyl, phenyl, and hydrazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-5-(PROP-2-EN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethyl-6-hydrazinylpyrimidine with cinnamaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-5-(PROP-2-EN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2,4-DIMETHYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-5-(PROP-2-EN-1-YL)PYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-5-(PROP-2-EN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIMETHYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-5-(PROP-2-EN-1-YL)PYRIMIDINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2,6-dimethyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C18H20N4/c1-4-9-17-14(2)20-15(3)21-18(17)22-19-13-8-12-16-10-6-5-7-11-16/h4-8,10-13H,1,9H2,2-3H3,(H,20,21,22)/b12-8+,19-13+

InChI Key

NQKHCTAIYDIWJU-FWBOJEOFSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C)N/N=C/C=C/C2=CC=CC=C2)CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN=CC=CC2=CC=CC=C2)CC=C

Origin of Product

United States

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